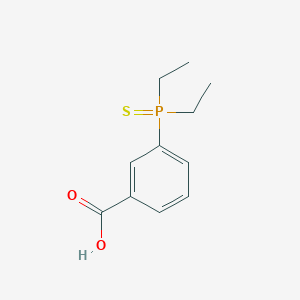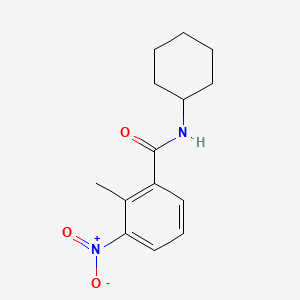![molecular formula C16H14N2O4S B5888544 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biotechnology. MBCA is a member of the thioamide family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription. In addition, this compound has been shown to inhibit the activity of human topoisomerase II, which is involved in DNA replication and repair. These effects may contribute to the antimicrobial and anticancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on DNA gyrase and topoisomerase II, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. These effects may contribute to the antimicrobial and anticancer properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of a wide range of bacterial and fungal infections. In addition, this compound has been shown to exhibit low toxicity in animal models, which suggests that it may be safe for use in humans. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging and requires careful control of reaction conditions to ensure high yield and purity. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.
Zukünftige Richtungen
There are several future directions for research on 2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is in the development of new antimicrobial agents based on the structure of this compound. By modifying the structure of this compound, it may be possible to create compounds with improved antimicrobial activity and selectivity. Another area of interest is in the development of this compound-based anticancer agents. By understanding the mechanism of action of this compound, it may be possible to design compounds that are more effective at inducing apoptosis in cancer cells and inhibiting tumor growth. Finally, there is also potential for the use of this compound in other areas of medicine and biotechnology, such as the development of new diagnostic tools or the production of biofuels.
Synthesemethoden
2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through the reaction of 2-aminobenzoic acid with thioanhydride of 2-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol and requires careful control of temperature and reaction time to ensure high yield and purity of the product. The resulting this compound can be further purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the most promising areas of research is in the development of new antimicrobial agents. This compound has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains. In addition, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-13-9-5-3-7-11(13)14(19)18-16(23)17-12-8-4-2-6-10(12)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBBHNBWGYSRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)



![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)

![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
